molecular formula C22H29N5O3 B6563908 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946384-38-9

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

货号: B6563908
CAS 编号: 946384-38-9
分子量: 411.5 g/mol
InChI 键: VGTSCJPTKXHESA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine ring at position 2, substituted with a 3,4-dimethoxybenzoyl group. Position 4 of the pyrimidine core is methyl-substituted, while position 6 is occupied by a pyrrolidin-1-yl group. The 3,4-dimethoxybenzoyl moiety may enhance lipophilicity and influence metabolic stability, while the pyrrolidine ring at position 6 could modulate steric and electronic properties compared to larger N-heterocycles like piperidine.

属性

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-16-14-20(25-8-4-5-9-25)24-22(23-16)27-12-10-26(11-13-27)21(28)17-6-7-18(29-2)19(15-17)30-3/h6-7,14-15H,4-5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTSCJPTKXHESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound notable for its complex structure, which includes a piperazine ring and a pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H25N3O3C_{18}H_{25}N_{3}O_{3} with a molecular weight of 341.41 g/mol. Its structural components are illustrated below:

Component Structure
Piperazine Ring Piperazine
Pyrimidine Ring Pyrimidine
3,4-Dimethoxybenzoyl Group Dimethoxybenzoyl

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperazine Intermediate : Reaction of 3,4-dimethoxybenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine).
  • Cyclization to Form Pyrimidine : Involves the use of appropriate precursors such as amidines and β-diketones.
  • Purification : Techniques such as recrystallization or column chromatography are employed to isolate the final product.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates its potential as an inhibitor of MDM2, a protein that regulates the tumor suppressor p53. By inhibiting MDM2, the compound may enhance p53 activity, leading to increased apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

In vitro studies have demonstrated that 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine exhibits antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes.

Case Studies

  • MDM2 Inhibition Study
    • A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in p53 levels and subsequent apoptosis.
    • The IC50 value for MDM2 inhibition was determined to be approximately 50 nM.
  • Inflammation Model
    • In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups.
    • Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
  • Antimicrobial Efficacy
    • The compound was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively.
    • Synergistic effects were observed when combined with standard antibiotics.

The biological activities of this compound are believed to stem from its ability to interact with various biological macromolecules:

  • Protein Binding : The piperazine moiety may facilitate binding to specific receptors or enzymes, modulating their activity.
  • Nucleic Acid Interaction : The pyrimidine structure suggests potential interactions with DNA or RNA, influencing cellular processes such as replication and transcription.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Benzoyl vs. Sulfonyl Groups

The target compound’s piperazine ring is substituted with a 3,4-dimethoxybenzoyl group. In contrast, analogs such as 2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine () and 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 946283-67-6, ) feature sulfonyl substituents. Sulfonyl groups are strongly electron-withdrawing, which may reduce basicity of the piperazine nitrogen and alter receptor binding compared to the electron-rich benzoyl group in the target compound. Additionally, the 3,4-dimethoxy substitution on the benzoyl ring could enhance solubility via polar interactions, whereas bromo/ethoxy substituents in sulfonyl analogs may prioritize steric effects .

Benzyl vs. Benzoyl Substituents

The compound 2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrimidine (CAS 3884-60-4, ) replaces the benzoyl group with a benzyl moiety. The absence of a carbonyl linker in the benzyl derivative reduces conjugation and may decrease metabolic stability due to easier oxidation of the benzyl methylene group.

Halogenated Benzoyl Derivatives

2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-33-8, ) introduces a bromine atom at the ortho position of the benzoyl ring. Bromine’s steric bulk and electronegativity could hinder rotational freedom of the benzoyl group, impacting binding pocket accessibility. This contrasts with the target’s meta/para-dimethoxy orientation, which allows for symmetric electron donation .

Position 6 Substituent Variations

Pyrrolidin-1-yl vs. Piperidin-1-yl

The target compound’s pyrrolidin-1-yl group (5-membered ring) at position 6 differs from analogs like 2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine () and 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (), which feature piperidin-1-yl (6-membered ring) substituents.

Impact on Physicochemical Properties

Pyrrolidine’s lower pKa (~11.3) compared to piperidine (~11.6) may slightly reduce basicity, influencing solubility and membrane permeability.

Core Structure Modifications

While the target compound retains a pyrimidine core, analogs such as 7-{4-[(dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () and thieno[3,2-d]pyrimidine derivatives () incorporate fused ring systems. These modifications often aim to enhance target selectivity or metabolic stability but may introduce synthetic complexity .

Implications for Drug Design

The structural variations observed in analogs suggest that:

  • Benzoyl vs. sulfonyl groups on piperazine influence electronic properties and binding interactions.
  • Methoxy vs. halogen substituents on aromatic rings balance solubility and steric effects.
  • Pyrrolidine vs. piperidine at position 6 modulates conformational flexibility and hydrogen-bonding capacity.

Further studies could explore the impact of these substituents on specific biological targets, such as kinase inhibition or GPCR modulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。